4-Amino-2-ethoxy-5-iodobenzonitrile
Overview
Description
4-Amino-2-ethoxy-5-iodobenzonitrile is an organic compound with the molecular formula C9H9IN2O and a molecular weight of 288.08 g/mol. This compound is characterized by the presence of an amino group, an ethoxy group, an iodine atom, and a nitrile group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-ethoxy-5-iodobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzonitrile.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, where 4-iodobenzonitrile is reacted with an ethoxy reagent under appropriate conditions.
Amination: The amino group is introduced via an amination reaction, where the ethoxylated intermediate is treated with an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-ethoxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-2-ethoxy-5-iodobenzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-ethoxy-5-iodobenzonitrile involves its interaction with molecular targets and pathways. The amino and ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodobenzonitrile: Similar in structure but lacks the ethoxy group.
4-Amino-2-methoxy-5-iodobenzonitrile: Similar but with a methoxy group instead of an ethoxy group.
4-Amino-2-ethoxybenzonitrile: Lacks the iodine atom.
Uniqueness
4-Amino-2-ethoxy-5-iodobenzonitrile is unique due to the presence of both an ethoxy group and an iodine atom on the benzene ring, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups provides unique reactivity and potential for the synthesis of novel compounds.
Properties
IUPAC Name |
4-amino-2-ethoxy-5-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-2-13-9-4-8(12)7(10)3-6(9)5-11/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUOIUCMFYFADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C#N)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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